Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC13267671
Molecular Formula: C20H17F3N2O2
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17F3N2O2 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25) |
| Standard InChI Key | VUKDDMKJRGHABK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F |
Introduction
Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound features a trifluoromethyl group and a benzylamino moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
Key Characteristics:
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Molecular Formula: C20H17F3N2O2
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Chemical Structure: Includes a quinoline core with a trifluoromethyl group at the 8-position and a benzylamino group at the 4-position.
Synthesis Steps:
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Starting Materials: Quinoline derivatives are commonly used as starting materials.
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Reaction Conditions: Microwave irradiation can be employed to enhance reaction efficiency.
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Purification Methods: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm product identity and purity.
Biological Activities and Potential Applications
Quinoline compounds, including Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate, are investigated for their pharmacological properties. They have shown potential as scaffolds for developing inhibitors targeting specific biological pathways.
Potential Applications:
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Antimalarial Agents: Quinoline derivatives have been historically used in antimalarial drugs.
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Anticancer Agents: Research focuses on their ability to inhibit cancer cell growth.
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Other Therapeutic Targets: Potential applications in neurology and infectious diseases.
Biological Activity:
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Pharmacological Evaluations: Half-maximal inhibitory concentration (IC50) values are determined to assess potency against target enzymes or receptors.
Comparison with Similar Compounds:
Future Directions:
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In-depth Pharmacological Studies: Investigate its efficacy and safety in various therapeutic contexts.
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Structural Modifications: Explore modifications to enhance potency and selectivity.
This compound represents a valuable area of study within the broader field of quinoline chemistry, offering opportunities for innovation in pharmaceutical research.
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